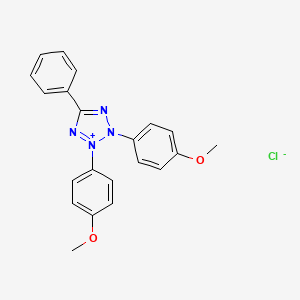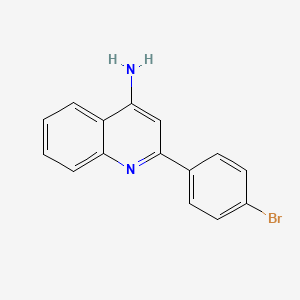
2-(4-Bromophenyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)quinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group attached to the quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)quinolin-4-amine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is commonly used to form the carbon-carbon bond between the bromophenyl group and the quinoline ring.
Electrophilic Aromatic Substitution: The bromination of phenylacetic acid can be achieved using bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in biological processes.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-Bromophenylacetic acid: Used as a precursor in the synthesis of various organic compounds.
Uniqueness
2-(4-Bromophenyl)quinolin-4-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its quinoline core and bromophenyl group make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H11BrN2 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)quinolin-4-amine |
InChI |
InChI=1S/C15H11BrN2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H,(H2,17,18) |
InChI Key |
GDLBLSKVSYVXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


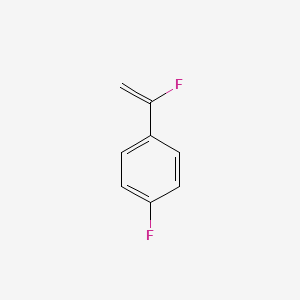


![(1S,2R)-2-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol](/img/structure/B1368854.png)
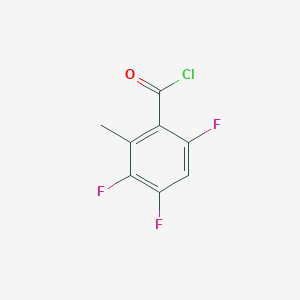


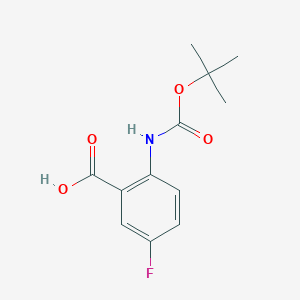
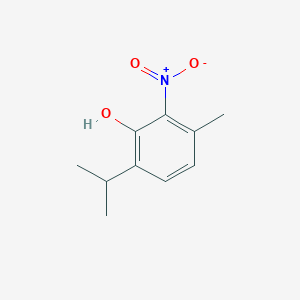
![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)
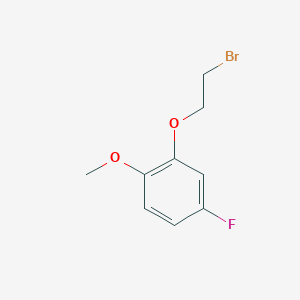
![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)
